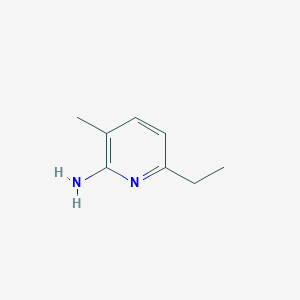

6-Ethyl-3-methylpyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

139908-33-1 |

|---|---|

Molecular Formula |

C8H12N2 |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

6-ethyl-3-methylpyridin-2-amine |

InChI |

InChI=1S/C8H12N2/c1-3-7-5-4-6(2)8(9)10-7/h4-5H,3H2,1-2H3,(H2,9,10) |

InChI Key |

VNRPGDJHFOLEDN-UHFFFAOYSA-N |

SMILES |

CCC1=NC(=C(C=C1)C)N |

Canonical SMILES |

CCC1=NC(=C(C=C1)C)N |

Synonyms |

2-Pyridinamine,6-ethyl-3-methyl-(9CI) |

Origin of Product |

United States |

Synthesis and Characterization

Synthetic Methodologies

While specific synthesis routes for this compound are not extensively detailed in the provided results, general methods for synthesizing substituted pyridines can be inferred. One common approach involves the Chichibabin reaction, which uses acetylene (B1199291) and hydrogen cyanide. biosynce.com Another versatile method is the Hantzsch pyridine (B92270) synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an amine. biosynce.com More modern approaches utilize transition-metal-catalyzed cross-coupling reactions, such as the Negishi coupling, to construct the substituted pyridine ring system. organic-chemistry.org For instance, a related compound, 5-ethyl-2-methylpyridine, is synthesized by heating paraldehyde (B1678423) with aqueous ammonium (B1175870) hydroxide (B78521) and ammonium acetate (B1210297) in a steel reaction vessel. orgsyn.org

Crystal Structure and Morphological Analysis

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are crucial for the structural elucidation of this compound.

| Property | Value |

| Molecular Formula | C8H12N2 |

| Molecular Weight | 136.19 g/mol |

| Appearance | Beige solid |

| IUPAC Name | 3-ethyl-6-methylpyridin-2-amine |

Table 1: General Properties of this compound.

NMR Spectroscopy:

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the ethyl group (a triplet and a quartet), the methyl group (a singlet), the aromatic protons on the pyridine ring (two doublets), and the amino protons (a broad singlet). nih.govicm.edu.pl

¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be influenced by the nature of the substituents on the pyridine ring. rsc.org

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands. Key expected vibrations include N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the alkyl and aromatic groups, and C=C and C=N stretching vibrations of the pyridine ring. nih.gov

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would provide further structural information. nih.gov

Mechanistic Investigations of 6 Ethyl 3 Methylpyridin 2 Amine Reactions

Detailed Reaction Pathways Elucidation through Mechanistic Studies

The elucidation of reaction pathways for aminopyridine derivatives often involves a combination of experimental and computational studies. While specific mechanistic studies on 6-Ethyl-3-methylpyridin-2-amine are not extensively documented in publicly available literature, general principles from related pyridine (B92270) chemistries can be applied to understand its reactivity.

One of the fundamental reaction types for 2-aminopyridines is N-arylation or N-alkylation, often proceeding through mechanisms like the Buchwald-Hartwig or Goldberg reactions. nih.gov In a typical copper-catalyzed Goldberg-type reaction, the pathway for the amination of a halo-pyridine would involve the initial formation of a copper(I)-amide complex from this compound and a copper(I) salt in the presence of a base. This is followed by oxidative addition of the aryl or alkyl halide to the copper complex, subsequent reductive elimination to form the N-substituted product, and regeneration of the active catalyst.

Another important class of reactions is electrophilic aromatic substitution on the pyridine ring. The amino group at the 2-position is a strong activating group, directing electrophiles to the 3- and 5-positions. The ethyl and methyl groups on the ring will also influence the regioselectivity through their electronic and steric effects. The reaction pathway would proceed via the formation of a sigma complex (also known as an arenium ion), where the electrophile has attacked the electron-rich pyridine ring. The stability of this intermediate, influenced by the substituents, will determine the final product distribution.

Furthermore, reactions involving the amino group itself, such as acylation or Schiff base formation, follow well-established pathways. Acylation typically proceeds via nucleophilic attack of the amino nitrogen on the carbonyl carbon of an acylating agent, forming a tetrahedral intermediate which then collapses to the amide product.

Identification and Characterization of Reaction Intermediate Species

The direct observation and characterization of reaction intermediates are key to confirming a proposed reaction mechanism. For reactions involving this compound, various spectroscopic and analytical techniques would be employed.

In metal-catalyzed cross-coupling reactions, intermediates such as the copper(I)-amido complex and the subsequent oxidative addition product are often proposed. nih.gov While these species are typically transient and difficult to isolate, their presence can sometimes be inferred through in-situ monitoring techniques like NMR or IR spectroscopy under reaction conditions.

In the context of multicomponent reactions for the synthesis of more complex pyridine derivatives, stable intermediates can sometimes be isolated. For instance, in reactions leading to fused ring systems, Knoevenagel condensation products or 1,4-dihydropyridine (B1200194) derivatives have been identified as key intermediates. nih.govgoogle.com For example, a reaction pathway for the synthesis of a related 3-cyano-4-methyl-2-pyridone (B1589630) involved the formation of 4,4-dicyano-3-methyl-3-butenal dimethyl acetal (B89532) and 1,1-dicyano-4-methoxy-2-methyl-1,3-butadiene as isolable intermediates before the final acid-catalyzed cyclization. google.com

The formation of imine or enamine intermediates is also common. For example, the reaction of a related pyridinone with secondary amines was shown to proceed through an enamine intermediate. nih.gov These intermediates can often be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Reaction Type | Plausible Intermediate Species | Characterization Techniques |

| Goldberg N-Arylation | Copper(I)-amido complex, Oxidative addition product | In-situ IR/NMR, X-ray crystallography of model complexes |

| Electrophilic Substitution | Sigma complex (Arenium ion) | Low-temperature NMR, Computational modeling |

| Multicomponent Reactions | Knoevenagel adducts, Dihydropyridine derivatives | NMR, MS, X-ray crystallography |

| Acylation | Tetrahedral intermediate | Isotopic labeling studies, Computational modeling |

Kinetic and Thermodynamic Considerations in Reaction Progression

The progression of a chemical reaction is governed by both its kinetics (the rate of reaction) and thermodynamics (the position of equilibrium). For reactions involving this compound, these factors are influenced by the reaction conditions and the nature of the reactants.

In copper-catalyzed N-arylation reactions, the rate-determining step can vary depending on the specific substrates and ligands used. It can be the oxidative addition step or the reductive elimination step. nih.gov Kinetic studies, such as monitoring the concentration of reactants and products over time, can help to elucidate the rate law and provide insights into the mechanism.

Thermodynamic considerations are crucial for understanding the feasibility of a reaction and the distribution of products. For example, in electrophilic substitution reactions, the relative stability of the possible sigma complex intermediates will determine the regioselectivity. The formation of the more stable intermediate will be thermodynamically favored, leading to the major product.

In a study of a related multicomponent reaction to form pyridine-3,5-dicarbonitriles, it was found that the choice of catalyst and solvent significantly impacted the reaction time, indicating a strong kinetic dependence. nih.gov For instance, using an ionic base in acetonitrile (B52724) resulted in a much shorter reaction time compared to an amine base in ethanol (B145695), suggesting a lower activation energy barrier for the reaction under these conditions.

Role of Catalysts and Solvent Effects on Reaction Mechanisms

Catalysts and solvents play a pivotal role in directing the course of chemical reactions, often by altering the reaction mechanism itself.

Catalysts: In the context of reactions involving this compound, catalysts are essential for many transformations. In Goldberg-type reactions, a copper catalyst, often in conjunction with a ligand such as 1,10-phenanthroline, is crucial for facilitating the C-N bond formation. nih.gov The ligand can stabilize the copper center and modulate its reactivity. The choice of catalyst can also influence the reaction pathway. For instance, in the synthesis of pyridine-3,5-dicarbonitriles, an amine base and an ionic base were found to promote different pathways for the final oxidation step. nih.gov The amine base-catalyzed system proceeded through a Knoevenagel adduct intermediate, while the ionic base-catalyzed reaction involved aerobic oxygen as the primary oxidant. nih.gov

Metallo-organic complexes can also serve as catalysts. For instance, copper, cobalt, nickel, and manganese complexes bearing a related 5-amino-2-ethylpyridine-2-carboximidate ligand have been synthesized and shown to be effective catalysts in the Henry reaction. ias.ac.in The metal center in these complexes acts as a Lewis acid to activate the reactants.

Solvent Effects: The choice of solvent can have a profound impact on reaction rates and selectivity. Solvents can influence the solubility of reactants and catalysts, stabilize or destabilize transition states and intermediates, and in some cases, participate directly in the reaction.

In the multicomponent synthesis of pyridine-3,5-dicarbonitriles, changing the solvent from ethanol to acetonitrile was found to overcome difficulties in the reaction of sterically hindered aldehydes. nih.gov This suggests that the less protic and more polar aprotic nature of acetonitrile favors the desired reaction pathway. Similarly, in the synthesis of 2-chloro-3-amino-4-methylpyridine, the Knovenagel condensation step is carried out in an organic solvent, and subsequent steps involve extractions with solvents like methylene (B1212753) chloride, highlighting the importance of solvent properties in separation and purification. google.com

The table below summarizes the influence of catalysts and solvents on reactions involving aminopyridine derivatives.

| Reaction Type | Catalyst | Solvent | Effect on Mechanism |

| Goldberg N-Arylation | CuI/1,10-phenanthroline | Toluene | Facilitates C-N bond formation via a copper-mediated cycle. nih.gov |

| Multicomponent Pyridine Synthesis | Tetrabutylammonium hydroxide (B78521) (TBAH) | Acetonitrile | Promotes oxidation via aerobic oxygen. nih.gov |

| Multicomponent Pyridine Synthesis | Piperidine | Ethanol | Favors a pathway involving a Knoevenagel adduct intermediate. nih.gov |

| Henry Reaction | Metallo-organic complexes (Cu, Co, Ni, Mn) | Not specified | The metal center acts as a Lewis acid to catalyze the reaction. ias.ac.in |

Advanced Spectroscopic Characterization of 6 Ethyl 3 Methylpyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR are the cornerstones of structural confirmation. While direct experimental spectra for 6-Ethyl-3-methylpyridin-2-amine are not widely published, a detailed analysis can be constructed based on established chemical shift principles and data from structurally related compounds, such as 2-amino-6-methylpyridine (B158447) and 2-amino-3-methylpyridine (B33374). rsc.orgnih.gov

The ¹H NMR spectrum is anticipated to display distinct signals for the aromatic protons and the protons of the ethyl and methyl substituents. The aromatic protons on the pyridine (B92270) ring are expected to appear as doublets due to coupling with their neighbors. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons, coupled to the methyl (-CH₃) protons which will appear as a triplet. The methyl group at the 3-position and the amino (-NH₂) protons will likely appear as singlets.

The ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, eight distinct signals are expected, corresponding to the six carbons of the pyridine ring and the two carbons of the ethyl group, plus the carbon of the methyl group. The chemical shifts of the ring carbons are influenced by the electron-donating amino group and the alkyl substituents. libretexts.orgoregonstate.edu

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-4 | ~6.4-6.6 | d |

| H-5 | ~7.2-7.4 | d |

| -NH₂ | ~4.5-5.5 | br s |

| -CH₂- (Ethyl) | ~2.6-2.8 | q |

| -CH₃ (Ring) | ~2.1-2.3 | s |

| -CH₃ (Ethyl) | ~1.2-1.4 | t |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~158-160 |

| C-3 | ~118-120 |

| C-4 | ~138-140 |

| C-5 | ~112-114 |

| C-6 | ~155-157 |

| -CH₂- (Ethyl) | ~28-30 |

| -CH₃ (Ring) | ~17-19 |

| -CH₃ (Ethyl) | ~13-15 |

Two-dimensional Correlation Spectroscopy (COSY) is a powerful technique for establishing proton-proton (¹H-¹H) coupling networks, which is invaluable for confirming the connectivity of a molecule. libretexts.orgoxinst.com A COSY experiment on this compound would provide unambiguous confirmation of the assignments made in the 1D ¹H NMR spectrum.

The key expected correlations in the COSY spectrum would be:

A cross-peak between the H-4 and H-5 protons, confirming their adjacent positions on the pyridine ring.

A cross-peak between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group, confirming the ethyl moiety.

The absence of cross-peaks between the ring methyl protons and other protons would support its assignment as a singlet. Similarly, the amino protons might show weak or no correlations depending on the solvent and exchange rate.

A significant limitation of NMR spectroscopy is its inherently low sensitivity. Hyperpolarization techniques like Parahydrogen Induced Polarization (PHIP) and Signal Amplification by Reversible Exchange (SABRE) can enhance NMR signals by several orders of magnitude.

PHIP involves the chemical reaction of a substrate with parahydrogen, a spin isomer of H₂. While direct application to this compound would require a suitable precursor with an unsaturated bond for hydrogenation, this technique is a powerful tool for studying reaction mechanisms and creating highly polarized molecules.

SABRE is a more versatile technique that does not require chemical modification of the target molecule. nih.gov It involves the temporary binding of the substrate and parahydrogen to a metal complex, allowing for the transfer of polarization. Pyridine and its derivatives are excellent substrates for SABRE. It is conceivable that this compound could be hyperpolarized using a suitable iridium catalyst, which would dramatically increase the signal-to-noise ratio of its NMR spectrum, enabling rapid data acquisition or the analysis of very dilute samples.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides information about the vibrational modes of a molecule. These methods are complementary and are particularly useful for identifying functional groups.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to particular functional groups. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the amino group, the aromatic ring, and the alkyl substituents. thermofisher.comresearchgate.net

Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3300-3500 (two bands) |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000-3100 |

| C-H Stretch (Aliphatic) | Ethyl and Methyl Groups | 2850-2960 |

| C=C and C=N Stretch | Pyridine Ring | 1550-1650 |

| N-H Bend | Primary Amine | 1580-1650 |

| C-H Bend | Alkyl Groups | 1375-1465 |

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FTIR. The Raman spectrum of this compound would provide further confirmation of the pyridine ring structure and the presence of the alkyl substituents. researchgate.net

Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Pyridine Ring | 3050-3100 |

| C-H Stretch (Aliphatic) | Ethyl and Methyl Groups | 2850-2960 |

| Ring Breathing Mode | Pyridine Ring | ~1000-1050 |

| C-C Stretch | Alkyl Groups | 800-1200 |

Mass Spectrometry (MS)

High-Resolution Mass Data Analysis for Precise Molecular Weight Determination

No published high-resolution mass spectrometry data for this compound could be located. This technique is crucial for experimentally confirming the elemental composition of a molecule by measuring its mass with a very high degree of accuracy. The theoretical exact mass of this compound (C₈H₁₂N₂) can be calculated, but experimental verification is a necessary step in chemical characterization.

Coupling with Separation Techniques (e.g., LC-MS, GC-MS) for Mixture Analysis

There are no specific studies available detailing the analysis of this compound using hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods are standard for separating components of a mixture and identifying them, but application notes or research articles featuring this specific compound have not been found. While commercial vendors list isomers like 2-Amino-3-ethyl-6-methylpyridine, analytical data for this compound is absent. scbt.comchemdad.com

X-ray Crystallography

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

A search of crystallographic databases, including the Crystallography Open Database (COD), yielded no entries for this compound. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While crystal structures for related compounds like 6-Methylpyridin-3-amine and complexes of 2-Amino-3-methylpyridine have been reported, this analysis has not been published for the target compound. nih.govnih.govmdpi.com

Crystal Structure Determination, Bond Lengths, and Bond Angle Analysis

As no single-crystal X-ray diffraction data has been published, a determination of the crystal structure, including specific bond lengths and angles for this compound, is not possible. This fundamental data, which underpins our understanding of a molecule's geometry and intermolecular interactions, remains uncharacterized in the scientific literature.

Theoretical and Computational Chemistry Studies on 6 Ethyl 3 Methylpyridin 2 Amine

Advanced Quantum Chemical Analyses

Advanced quantum chemical analyses provide deep insights into the electronic structure, stability, and reactivity of molecules. These methods go beyond simple geometric optimizations and energy calculations, offering a detailed picture of electron distribution and interactions within a molecule. For 6-Ethyl-3-methylpyridin-2-amine, such studies are crucial for understanding its chemical behavior and potential applications.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge delocalization, hyperconjugative interactions, and the stability of molecular systems. It transforms the complex many-electron wavefunction into a localized Lewis-like structure of bonds and lone pairs, making chemical interpretation more intuitive. The analysis of donor-acceptor interactions within the NBO framework provides quantitative information about the stabilizing effects of electron delocalization.

The stability of a molecule is enhanced by hyperconjugative interactions, which involve the donation of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. The energy of these interactions, E(2), can be calculated using second-order perturbation theory. Larger E(2) values indicate stronger interactions and greater stabilization.

Table 1: Illustrative Second-Order Perturbation Theory Analysis of NBO Interactions for a Substituted Pyridine (B92270) System

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) Namino | π(C2-C3) | 45.80 |

| LP(1) Namino | π(C4-C5) | 15.20 |

| π(C2-C3) | π(N1-C6) | 22.50 |

| π(C4-C5) | π(N1-C6) | 18.90 |

| σ(Cethyl-H) | σ*(Cethyl-Cring) | 5.10 |

Note: The data in this table is representative of a substituted aminopyridine and is for illustrative purposes only, as specific data for this compound is not available.

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analyses that provide a powerful visualization of electron localization in a molecule. niscpr.res.inniscpr.res.in They map regions of high electron density corresponding to covalent bonds, lone pairs, and atomic cores, offering a chemically intuitive picture of the electronic structure. niscpr.res.inniscpr.res.in

ELF is a measure of the likelihood of finding an electron in the neighborhood of a reference electron. nih.gov Its values range from 0 to 1, where high values (close to 1) correspond to regions of high electron localization, such as covalent bonds and lone pairs. nih.gov LOL, on the other hand, identifies regions where localized orbitals are most prominent. niscpr.res.in

For this compound, ELF and LOL analyses would reveal distinct basins of attraction. Covalent bonds, such as C-C, C-H, C-N, and N-H, would appear as localization basins between the respective atomic cores. The nitrogen atoms of the pyridine ring and the amino group would each exhibit basins corresponding to their lone pairs of electrons. The analysis of the population of these basins provides quantitative information about the number of electrons in a particular bond or lone pair.

These studies are valuable for understanding the nature of chemical bonding and reactivity. For example, the regions of high electron localization identified by ELF and LOL are often the sites of electrophilic attack. While specific ELF/LOL plots for this compound are not published, studies on similar heterocyclic systems demonstrate the utility of these methods in characterizing bonding patterns. nih.govnih.govmdpi.com

Reactivity Indices and Molecular Electrostatic Potential Mapping

Global reactivity descriptors derived from conceptual Density Functional Theory (DFT) are instrumental in predicting the chemical reactivity of a molecule. Key descriptors include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). These indices provide insights into the stability and reactivity of the molecule as a whole.

Molecular Electrostatic Potential (MEP) mapping is a crucial tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP surface illustrates the electrostatic potential experienced by a positive point charge at various locations on the electron density surface. Different colors on the MEP map represent different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

Table 2: Illustrative Global Reactivity Descriptors for a Substituted Aminopyridine

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| Energy Gap (ΔE) | 5.15 |

| Chemical Hardness (η) | 2.575 |

| Chemical Softness (S) | 0.388 |

| Electronegativity (χ) | 3.675 |

| Electrophilicity Index (ω) | 2.621 |

Note: This data is representative and serves for illustrative purposes, as specific calculated values for this compound are not available in the cited literature.

Non-Linear Optics (NLO) Properties and First Order Hyperpolarizability

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, including frequency conversion and optical switching. mdpi.com The NLO response of a molecule is characterized by its hyperpolarizability. The first-order hyperpolarizability (β) is a measure of the second-order NLO response. wikipedia.org Molecules with large β values are promising candidates for NLO applications.

The magnitude of the first-order hyperpolarizability is influenced by factors such as the presence of π-conjugated systems and electron-donating and electron-withdrawing groups, which facilitate intramolecular charge transfer. In this compound, the pyridine ring provides a π-conjugated system, and the amino group acts as an electron donor. The ethyl and methyl groups can also contribute to the electronic properties.

Computational DFT methods are widely used to predict the NLO properties of molecules. mdpi.comnih.gov While experimental data for this compound is not available, theoretical calculations on substituted pyridines have shown that they can exhibit significant NLO responses. mdpi.com

Table 3: Illustrative Calculated NLO Properties for a Substituted Pyridine

| Property | Value |

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 15 x 10-24 esu |

| First-Order Hyperpolarizability (β) | 8 x 10-30 esu |

Note: The values in this table are for a representative substituted pyridine and are for illustrative purposes. Specific NLO data for this compound is not available in the searched literature.

Machine Learning Approaches in Computational Chemistry for Amine Systems

Machine learning (ML) is rapidly emerging as a powerful tool in computational chemistry, enabling the prediction of molecular properties and reactivity with significantly reduced computational cost compared to traditional quantum chemical methods. mdpi.comresearchgate.net For amine systems, ML models are being developed to predict a wide range of properties, including reactivity, toxicity, and degradation rates. nih.govacs.org

These models are typically trained on large datasets of known amine compounds and their experimentally or computationally determined properties. By learning the complex relationships between molecular structure and properties, ML models can make accurate predictions for new, uncharacterized amines. researcher.life The features used to represent the amine molecules in these models can range from simple constitutional descriptors to more complex quantum chemical parameters.

Recent studies have demonstrated the successful application of ML in predicting the nucleophilicity of amines, a key parameter in their reactivity. researcher.life Other research has focused on developing models to predict the environmental fate of amine pollutants, such as their N-dealkylation rates. mdpi.comresearchgate.net These predictive models are valuable for high-throughput screening of large chemical libraries and for designing new amines with desired properties. While specific machine learning models for this compound have not been reported, the general methodologies are applicable and could be used to predict its properties if sufficient training data were available.

Applications and Advanced Research Trajectories of 6 Ethyl 3 Methylpyridin 2 Amine Derivatives

Materials Science Applications

The unique structural features of 6-ethyl-3-methylpyridin-2-amine make it an attractive intermediate for the synthesis of advanced materials with specific functionalities. Researchers are actively investigating its derivatives for applications in polymers and organic electronics, focusing on their thermal and electroactive properties.

Derivatives of 2-aminopyridine (B139424), such as this compound, are versatile intermediates in the synthesis of more complex molecules and polymers. The amino group provides a reactive site for various chemical transformations, enabling the incorporation of the pyridine (B92270) ring into larger molecular architectures. For instance, 2-aminopyridines can be used to synthesize imidazo[1,2-a]pyridines, a class of heterocyclic compounds with significant biological and material applications. organic-chemistry.org The synthesis often involves the reaction of a 2-aminopyridine with an α-haloketone or a similar reagent. organic-chemistry.org

Furthermore, the amino group can be modified to create monomers for polymerization reactions. For example, polyimines, also known as poly-Schiff bases, can be synthesized through the condensation of amino-containing compounds with aldehydes. icm.edu.pl While specific research on polymers derived directly from this compound is not extensively documented in the provided results, the general reactivity of 2-aminopyridines suggests its potential in creating polymers with tailored properties. The ethyl and methyl substituents on the pyridine ring can influence the solubility, processability, and final properties of the resulting polymers.

The development of electroactive materials is a key area of research for applications in organic electronic devices, such as organic light-emitting diodes (OLEDs). Pyridine-containing compounds are of interest in this field due to their electron-deficient nature, which can be beneficial for electron transport materials. While direct application of this compound in OLEDs is not explicitly detailed, the broader class of 2-aminopyridine derivatives is explored for such purposes.

The synthesis of novel compounds for potential use in OLEDs often involves creating molecules with specific electronic properties. For instance, the synthesis of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives highlights the construction of complex molecules with potential antitumor activity, and similar synthetic strategies could be employed to create electroactive materials. mdpi.com The ability to modify the 2-aminopyridine structure allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in OLEDs.

The thermal properties of materials are critical for their application and processing. For polymers and other advanced materials, thermal stability, often assessed by thermogravimetric analysis (TGA), and the glass transition temperature (Tg), determined by differential scanning calorimetry (DSC), are key parameters.

Studies on polymers containing pyridine units, such as poly(imines), have shown that their thermal stability can be significant. icm.edu.pl For example, the thermal degradation of poly(2-ethyl hexyl acrylate) has been studied, indicating that the degradation temperature is a key characteristic of the polymer's stability. mdpi.com Research on poly(2-oxazoline)s containing methyl ester side chains has revealed that these polymers are thermally stable up to >300 °C and have glass transition temperatures ranging from -1 °C to 54 °C. mdpi.com

While specific TGA and DSC data for polymers directly derived from this compound were not found in the search results, the thermal behavior of related pyridine-containing polymers provides an indication of the potential properties. The ethyl and methyl groups on the pyridine ring of this compound would likely influence the packing of polymer chains and, consequently, the glass transition temperature and thermal stability of the resulting materials.

Below is a table summarizing the thermal properties of some related polymeric materials.

| Polymer System | Thermal Stability (Decomposition Temp.) | Glass Transition Temperature (Tg) |

| Poly(2-ethyl hexyl acrylate) | Degradation temperature determined at the peak maximum. mdpi.com | Not specified in the provided text. |

| Methyl Ester-Containing Poly(2-oxazoline)s | Stable up to >300 °C. mdpi.com | -1 °C to 54 °C. mdpi.com |

| Poly[4-amino-2,6-pyrimidinodithiocarbamate] Metal Complexes | Thermal decomposition behavior studied. researchgate.net | Not specified in the provided text. |

| Liquid Crystal E7 | Stable up to 180 °C at a heating rate of 5 °C/min. mdpi.com | Not applicable. |

Coordination Chemistry of this compound

The nitrogen atoms of the pyridine ring and the amino group in this compound make it an excellent candidate for use as a ligand in coordination chemistry. The ability of such aminopyridine scaffolds to form stable complexes with a variety of metal ions is well-established.

Pyridine-2-amine and its derivatives are widely used in ligand design due to their ability to act as chelating agents, binding to a metal center through both the pyridine nitrogen and the exocyclic amino nitrogen. pvpcollegepatoda.org This bidentate coordination can lead to the formation of stable five-membered chelate rings. The synthesis of ligands based on the pyridine-2-amine scaffold is often straightforward, involving the modification of the pyridine ring or the amino group to tune the steric and electronic properties of the ligand. nih.govnih.gov

The presence of ethyl and methyl groups in this compound can influence the coordination properties of the ligand. These alkyl groups can affect the solubility of the resulting metal complexes and can also introduce steric hindrance that may influence the coordination geometry around the metal center. For instance, the synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid from 2-amino-6-methylpyridine (B158447) demonstrates a method to create a more complex ligand capable of different coordination modes. researchgate.net

2-Aminopyridine derivatives readily form complexes with a wide range of transition metals, including copper, cobalt, nickel, and silver. pvpcollegepatoda.orgjscimedcentral.comias.ac.inmdpi.com These complexes can exhibit various coordination geometries, such as octahedral, tetrahedral, and square planar, depending on the metal ion, the specific ligand, and the reaction conditions. jscimedcentral.comwikipedia.org

For example, complexes of 2-amino-3-methylpyridine (B33374) with Cu(II) and Ag(I) have been synthesized and structurally characterized. mdpi.com In a silver(I) complex with 2-amino-3-methylpyridine, the ligand was found to coordinate to the metal ion through the pyridine nitrogen, and the amino group was involved in bridging two silver ions to form a polymeric structure. mdpi.com The reaction of 5-amino-2-cyanopyridine with various transition metal chlorides resulted in the formation of complexes with different structures, including a six-coordinate octahedral cobalt complex. ias.ac.in

The formation of coordination polymers is also a significant area of research. These are extended structures where metal ions are linked by bridging ligands. The bifunctional nature of 2-aminopyridine ligands, with two potential donor sites, makes them suitable for constructing such polymeric networks. For example, intermolecular O-H···N hydrogen bonds in 2-ethyl-6-methylpyridin-3-ol lead to the formation of polymeric chains. nih.gov

The following table lists some of the metal complexes formed with related aminopyridine ligands.

| Ligand | Metal Ion(s) | Resulting Complex/Polymer Structure |

| 2-Amino-3-methylpyridine | Cu(II), Ag(I) | Coordination complexes; polymeric structure with Ag(I). mdpi.com |

| 5-Amino-2-cyanopyridine | Cu(II), Co(II), Ni(II), Mn(II) | Formation of various metal complexes. ias.ac.in |

| 2-Amino-6-methylpyridine | Cu(II) | Square planar geometry expected. researchgate.net |

| 2-Ethyl-6-methylpyridin-3-ol | --- | Polymeric chains via hydrogen bonding. nih.gov |

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the interactions between molecules, which govern their assembly into larger, ordered structures. This compound derivatives are exemplary building blocks in this field due to their capacity for forming specific and directional non-covalent bonds.

Hydrogen bonding is a dominant force in the self-assembly of 2-aminopyridine derivatives. The 2-amino group (-NH2) provides two hydrogen bond donors, while the pyridine ring nitrogen acts as a hydrogen bond acceptor. This functionality allows for the formation of robust and predictable intermolecular connections.

| Interaction Type | Participating Groups | Resulting Motif | Reference |

| Intermolecular H-Bond | Amino group (donor) and Nitrate (B79036) ion (acceptor) | 2D Supramolecular Structure | mdpi.com |

| Intramolecular H-Bond | Amine H and Nitrate O | Hindered Ligand Rotation | mdpi.com |

| Intermolecular H-Bond | Amino group and Carbonyl group | 2D Corrugated Sheet | nih.govresearchgate.net |

Beyond hydrogen bonding, the aromatic pyridine core of this compound facilitates π-π stacking interactions. These non-covalent forces are crucial for the stabilization of secondary and tertiary structures in both biological systems and synthetic materials. nih.gov The stability and geometry of these stacked arrangements are highly sensitive to substitutions on the aromatic ring. nih.gov

The combination of strong coordination capabilities and directional intermolecular forces allows derivatives of this compound to be used in the construction of complex molecular architectures. A prime example is the formation of coordination polymers, where the pyridine-based molecule acts as a ligand to bridge metal centers.

Studies on the analogue 2-amino-3-methylpyridine have shown that it can link silver(I) ions to form a polymeric structure. mdpi.com In such an architecture, both the pyridine ring nitrogen and the exocyclic amino group can participate in bonding, bridging two different metal ions. mdpi.com When combined with bridging anions like nitrate, this results in a stable two-dimensional polymeric network. mdpi.com These highly organized systems, sometimes referred to as organic ionic ladders, represent a sophisticated level of molecular construction where both covalent-like coordination bonds and non-covalent interactions are precisely deployed to create a complex, extended assembly.

Building on the principles of molecular architecture, this compound and its analogues are ideal candidates for use as organic linkers or "struts" in the creation of supramolecular frameworks. These frameworks, which include Metal-Organic Frameworks (MOFs) and Hydrogen-Bonded Organic Frameworks (HOFs), are materials characterized by porous, crystalline structures.

The utility of a molecule as a linker depends on its ability to connect structural nodes (e.g., metal ions or other organic molecules) in a predictable geometry. The 2-aminopyridine scaffold is well-suited for this role. For example, 2-amino-3-methylpyridine has been shown to act as a bridging ligand between two metal ions, a fundamental requirement for forming an extended framework. mdpi.com The tunable steric and electronic properties of these linkers allow for rational control over the resulting framework's pore size, dimensionality, and chemical properties, making them valuable in applications like gas storage, separation, and catalysis.

Crystal Engineering

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. The principles governing the behavior of this compound derivatives in supramolecular chemistry are the tools of the crystal engineer. By understanding the molecule's preferred hydrogen bonding motifs, π-π stacking arrangements, and coordination geometries, researchers can rationally design new crystalline materials with desired topologies and properties.

The selection of co-formers and counter-ions is a key strategy in this process. As seen with 2-amino-3-methylpyridine, the nitrate anion is not a passive component but an active participant in the supramolecular assembly, forming crucial hydrogen bonds that stabilize the final 2D structure. mdpi.com By carefully choosing these components, it is possible to guide the self-assembly process toward a specific outcome, be it a 1D chain, a 2D sheet, or a complex 3D network. The crystallographic data from related structures provide a blueprint for this design process.

Crystallographic Data for a [Ag(2-amino-3-methylpyridine)₂NO₃] Complex

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | mdpi.com |

| Space Group | P2₁2₁2₁ | mdpi.com |

| Structure | Polymeric | mdpi.com |

| Ligand Role | Bridging between two metal ions | mdpi.com |

This predictive power is the essence of crystal engineering, transforming molecules like this compound from simple chemical entities into sophisticated components for the bottom-up construction of advanced functional materials.

Control of Crystal Packing and Polymorphism

The arrangement of molecules in a crystal lattice, or crystal packing, is a critical determinant of a material's properties. Substituents on the aminopyridine ring can significantly influence these packing arrangements. scirp.org The introduction of different functional groups can alter the electronic, steric, and conformational characteristics of the ligand and its subsequent complexes, leading to diverse intermolecular forces and stacking interactions. scirp.org While numerous aminopyridine structures have been documented, detailed investigations into how non-covalent and stacking interactions direct the crystal packing are less common but crucial for designing novel supramolecular architectures. scirp.org

Polymorphism, the ability of a compound to crystallize in multiple forms with different arrangements, is a key consideration in materials science and pharmaceuticals. The control over which polymorph is formed can be achieved by carefully tuning the intermolecular interactions. The stability of the crystal packing in aminopyridine complexes is a function of the complex's geometry and the substituents on the pyridine ring. scirp.org These factors can give rise to a variety of intermolecular forces that dictate the final crystal structure. scirp.org

Design of Supramolecular Synthons in Crystal Structures

Supramolecular synthons are structural units within a crystal that are formed by intermolecular interactions. nih.gov The design of materials with predictable structures often relies on the use of robust and reliable synthons. Hydrogen bonds are particularly important in this context due to their strength and directionality. bgu.ac.il The aminopyridine moiety is a versatile source of hydrogen bond donors (the amino group) and acceptors (the pyridine nitrogen), making it an excellent component for the construction of predictable supramolecular synthons. bgu.ac.ilacs.org

In the context of this compound derivatives, the primary amino group and the pyridine nitrogen are key players in forming these synthons. For instance, in the crystal structure of 6-methylpyridin-2-amine, molecules form centrosymmetric dimers through N—H···N hydrogen bonds. researchgate.net This dimer motif is a common and predictable synthon in aminopyridine chemistry. The rational design of biologically relevant molecules can leverage this supramolecular synthon approach. nih.gov The formation of co-crystals, which consist of two or more different molecules held together by non-covalent interactions, is a powerful strategy in crystal engineering. tandfonline.com The predictable nature of hydrogen bonding in aminopyridines makes them excellent candidates for co-crystal formation. tandfonline.com

Influence of Hydrogen Bonding Networks on Crystal Formation

Hydrogen bonds are the primary driving force in the assembly of many crystalline solids. acs.org These interactions are not only strong but also highly directional, allowing for the construction of complex and well-defined three-dimensional networks. bgu.ac.il The stability of a crystal is often dependent on the collective strength of its hydrogen bonding network. acs.org

In derivatives of this compound, the amino group can act as a hydrogen bond donor, while the pyridine nitrogen atom serves as an acceptor. researchgate.netlibretexts.org This dual functionality allows for the formation of extensive hydrogen-bonded chains and sheets. For example, in the crystal structure of 6-methylpyridin-3-amine, intermolecular N—H···N hydrogen bonds link the molecules together, contributing to the stability of the crystal. nih.govresearchgate.net Similarly, in ethyl 6-amino-2-methoxypyridine-3-carboxylate, extensive hydrogen bonding leads to the formation of a two-dimensional corrugated sheet. researchgate.netnih.gov The interplay of different types of hydrogen bonds, including N—H···O, O—H···N, and C—H···O, can lead to the formation of complex ring motifs and further stabilize the crystal packing. tandfonline.com The strengthening of intermolecular hydrogen bonds in the excited state has also been observed in studies of 2-aminopyridine derivatives in solution. nih.gov

Isomorphism Studies in Related Pyridine-Amine Structures

Isomorphism, where different compounds crystallize in the same or very similar structures, is a phenomenon of significant interest in crystal engineering. Understanding the factors that lead to isomorphism allows for the design of new materials with predictable crystal structures and properties. Studies on related pyridine-amine structures provide valuable insights into the conditions that favor isomorphism.

Photophysical Properties Research

The study of how molecules interact with light, their photophysical properties, is crucial for the development of fluorescent probes, organic light-emitting diodes (OLEDs), and other optoelectronic materials. Aminopyridine derivatives have shown promise in this area due to their tunable fluorescent properties.

Fluorescence Spectroscopy and Quantum Yield Determination

Fluorescence spectroscopy is a key technique for characterizing the emissive properties of molecules. The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a critical parameter for assessing the efficiency of a fluorescent molecule. Unsubstituted pyridin-2-amine exhibits a high quantum yield, making it a promising scaffold for the development of fluorescent probes. mdpi.comresearchgate.net

The photophysical properties of aminopyridine derivatives are influenced by the nature and position of substituents on the pyridine ring. nih.gov For a series of multi-substituted pyridine derivatives, fluorescence quantum yields in dichloromethane (B109758) were found to be in the range of 0.07–0.16. nih.gov The luminescent behavior of aminopyrimidines, a related class of compounds, is determined by the relative energies of different excited states, including locally excited (LE), charge transfer (CT), and nπ* states. researchgate.net If a non-radiative de-excitation pathway from an nπ* state is dominant, the molecule will exhibit little to no fluorescence. researchgate.net

The solvent environment can also significantly impact the fluorescence properties of aminopyridine derivatives. A study on 2-amino-3-cyanopyridine (B104079) derivatives showed that the fluorescence emission wavelength is dependent on the polarity of the solvent. sciforum.net

Characterization of Absorption and Emission Wavelengths

The absorption and emission wavelengths of a molecule are fundamental photophysical properties that determine its color and potential applications. For a series of multi-substituted pyridine derivatives in dichloromethane, the emission wavelengths were observed in the blue region of the spectrum, ranging from 460 to 487 nm. nih.gov This suggests that the photophysical properties are primarily governed by the pyridine core, with minimal influence from aryl substituents. nih.gov

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the absorption and fluorescence spectra of aminopyridine derivatives and show good agreement with experimental results. nih.gov The shifts in absorption and emission bands upon changing the solvent can provide insights into the charge distribution in the excited state. sciforum.net For some 2-amino-3-cyanopyridine derivatives, the emission wavelengths were found to be between 350 and 437 nm, with the specific wavelength depending on the solvent. sciforum.net

Derivatization for Advanced Analytical and Material Applications

Derivatization, or the chemical modification of a compound, is a fundamental strategy to alter its properties for specific research goals or to enhance its detection in analytical methods. mdpi.com For a scaffold like this compound, derivatization of the pyridine ring or the exocyclic amino group opens up vast possibilities.

The targeted functionalization of 2-aminopyridine derivatives is a powerful tool in materials science and medicinal chemistry. The 2-amino-3-cyanopyridine scaffold, for instance, is a polyfunctional platform where the amino group acts as a nucleophilic site and the cyano group is susceptible to electrophilic attack, enabling the synthesis of a wide array of fused heterocyclic systems. nih.gov

Modification of Properties: Introducing different functional groups can systematically tune the molecule's electronic structure, solubility, thermal stability, and biological activity. nih.gov In material science, attaching various aromatic units to a pyridine core is a common strategy to adjust the HOMO/LUMO and triplet energy levels for use in OLEDs. rsc.orgacs.org

Creating Nanohybrid Materials: Amine-bearing molecules can be grafted onto inorganic substrates like sepiolite (B1149698) clay to create organic-inorganic hybrid materials. oatext.com Such functionalization, using organosilanes with amine groups, can produce materials with a high affinity for metal ions, making them suitable for applications in sensing or environmental remediation. oatext.com

In analytical chemistry, derivatization is often employed to overcome challenges in detection or separation. mdpi.com

Enhanced Chromatographic and Spectroscopic Detection: Many small molecules, including some aminopyridines, may exhibit poor retention in reversed-phase liquid chromatography or lack a strong UV-absorbing chromophore, making them difficult to detect. nih.gov Pre-column derivatization can address this by attaching a larger, nonpolar group to improve retention or a chromophore/fluorophore to increase detection sensitivity. google.com For example, amines can be reacted with reagents like hexylchloroformate or Boc anhydride (B1165640) to produce derivatives with better chromatographic behavior and UV absorbance. nih.govgoogle.com This is particularly useful for analyzing trace-level impurities in pharmaceutical products. nih.gov

Isotope-Labeling for Quantitative Analysis: Isotope labeling is a cornerstone of modern analytical chemistry, especially when coupled with mass spectrometry (MS).

Nitrogen Isotope Exchange: A novel and innovative strategy for labeling pyridines involves a nitrogen isotope exchange (NIE) based on a Zincke activation strategy. chemrxiv.orgchemrxiv.orgnih.gov This method allows for the direct incorporation of stable isotopes like ¹⁵N or radioisotopes like ¹³N into the pyridine ring itself. chemrxiv.orgchemrxiv.org This is highly valuable for pharmacokinetic studies and for producing radiotracers for Positron Emission Tomography (PET). chemrxiv.org

Derivatization with Isotopically Labeled Reagents: A more common approach involves reacting the analyte with a derivatizing agent that contains a stable isotope. This allows for relative and absolute quantification in complex mixtures. nih.gov For example, a method for profiling drug metabolites uses an iodine-containing reagent (4-iodobenzoyl chloride) to derivatize amino and hydroxyl groups. rsc.org The introduced iodine atom, with its unique isotopic signature, can be detected with high sensitivity by Inductively Coupled Plasma Mass Spectrometry (ICP-MS), enabling precise quantification of the drug and its metabolites. rsc.org Isotope labeling is also critical in mechanistic studies to trace the pathways of atoms through a reaction. acs.org

Industrial Chemical Processes and Scalability Research

The commercial viability of any chemical compound depends on the existence of efficient, scalable, and cost-effective manufacturing processes. While specific industrial methods for this compound are not widely published, an analysis of established processes for related pyridine derivatives provides a strong indication of feasible synthetic routes.

The synthesis of the pyridine core is a mature field in industrial chemistry, with several named reactions being the basis for large-scale production. postapplescientific.comillinois.edu

Classical Condensation Reactions: Many industrial syntheses rely on the condensation of aldehydes, ketones, and ammonia (B1221849) or its derivatives.

Chichibabin Synthesis: This method involves the gas-phase reaction of aldehydes and/or ketones with ammonia over a catalyst to form the pyridine ring. postapplescientific.com It is a highly efficient method still used for the large-scale production of pyridine and its alkylated derivatives (picolines). postapplescientific.comgoogle.com

Hantzsch Pyridine Synthesis: This is a classic multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. illinois.edu It provides straightforward access to highly substituted dihydropyridines, which can then be oxidized to the corresponding pyridines.

Guareschi-Thorpe Synthesis: This method uses a cyanoacetamide, a 1,3-dicarbonyl compound, and ammonia (or a source like ammonium (B1175870) carbonate) to produce 2-pyridones, which are valuable precursors to 2-aminopyridines and other derivatives. rsc.org Recent advancements have focused on using green, aqueous buffer systems, making the process more environmentally friendly and amenable to upscaling. rsc.org

Modern and Scalable Approaches: Research has focused on improving the efficiency and scalability of these classical methods.

Continuous Flow and Microwave Synthesis: Continuous flow reactors offer significant advantages for scalability, safety, and process control compared to batch reactors. beilstein-journals.orgnih.govresearchgate.net Studies on the Bohlmann-Rahtz pyridine synthesis have shown that continuous flow processing, assisted by either conventional heating or microwave irradiation, allows for the rapid and efficient one-step production of trisubstituted pyridines without isolating intermediates. beilstein-journals.orgnih.govresearchgate.net

Transition Metal-Catalyzed Syntheses: Cycloaddition reactions catalyzed by transition metals, such as the Bönnemann cyclization (reacting a nitrile and acetylene), offer high yields and selectivity for certain substitution patterns. postapplescientific.comnumberanalytics.com More recent methods involve copper-catalyzed cascade reactions to build the pyridine ring under mild conditions with good functional group tolerance. nih.gov

The table below summarizes key industrial and scalable methods for pyridine synthesis.

| Synthesis Method | Typical Reactants | Key Features and Scalability | Reference |

|---|---|---|---|

| Chichibabin Synthesis | Aldehydes, Ketones, Ammonia | Gas-phase, catalytic process. Highly efficient and used for large-scale industrial production. | postapplescientific.comgoogle.com |

| Hantzsch Synthesis | Aldehyde, β-Ketoester, Ammonia | Classical multicomponent reaction. Microwave-assisted flow processing improves scalability and yield. | illinois.edubeilstein-journals.orgnih.gov |

| Guareschi-Thorpe Synthesis | Cyanoacetamide, β-Ketoester, Ammonium Carbonate | Produces 2-pyridone precursors. Amenable to up-scaling (20-fold scale-up reported) and green chemistry principles. | rsc.org |

| Bohlmann-Rahtz Synthesis | Enaminones, Ethynyl Ketones | Two-step process often performed in one pot. Continuous flow processing is highly effective for scaling up. | beilstein-journals.orgnih.gov |

| Bönnemann Cyclization | Nitriles, Acetylenes | Transition metal-catalyzed [2+2+2] cycloaddition. Known for scalability and high yields. | postapplescientific.comnumberanalytics.com |

Research into Process Optimization for Large-Scale Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound derivatives necessitates rigorous process optimization to ensure economic viability, safety, and sustainability. Research in this area focuses on enhancing reaction efficiency, improving product purity, reducing waste, and developing scalable, robust manufacturing protocols. Key areas of investigation include the development of advanced catalytic systems, optimization of reaction parameters, and the implementation of modern production technologies like flow chemistry.

One of the primary focuses of optimization is the amination step, a crucial transformation in forming the pyridin-2-amine core. Traditional methods like the Chichibabin amination often require harsh conditions. Modern research explores catalyst-driven approaches, such as palladium-catalyzed Buchwald-Hartwig amination, which can proceed under milder conditions with a broader substrate scope. nih.gov Optimization of these catalytic systems involves screening various ligands, bases, and solvents to maximize yield and turnover numbers. For instance, the use of specific ligands like Xantphos in combination with a palladium catalyst has been shown to be effective for the N-arylation of aminopyrimidines, a related class of compounds. nih.gov

The design of the reactor itself is crucial for overcoming mass transfer limitations, especially in biphasic or highly viscous reaction mixtures. aidic.it Inadequate mixing can lead to localized "hot spots," side reactions, and reduced yield. Research into reactor design for pyridine base production highlights the importance of matching mixing time with the characteristic reaction time. For fast reactions, a reactor configuration that ensures rapid and efficient mixing is essential to maintain control over the reaction conditions and achieve ideal yields. aidic.it

Detailed research findings from studies on related substituted pyridine syntheses provide a framework for optimizing the production of this compound derivatives. These studies often involve systematic screening of variables to identify the optimal conditions.

Detailed Research Findings:

Catalyst and Reaction Condition Screening: Optimization studies for amination reactions typically involve a matrix approach to screen various parameters. As an illustrative example adapted from research on direct C-H amination, conditions are systematically varied to maximize product yield. orgsyn.org The following table shows a hypothetical optimization for a key amination step.

| Entry | Base (Equivalents) | Additive (Equivalents) | Temperature (°C) | Solvent | Yield (%) |

| 1 | NaH (2) | None | 25 | THF | <5 |

| 2 | NaH (3) | LiI (1) | 66 | THF | 65 |

| 3 | NaH (3) | LiI (2) | 66 | THF | 88 |

| 4 | KHMDS (3) | LiI (2) | 66 | THF | 45 |

| 5 | NaH (3) | LiI (2) | 85 | Dioxane | 72 |

| This table is illustrative, based on optimization principles for related amination reactions. orgsyn.org |

Q & A

Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.